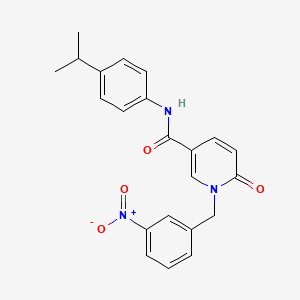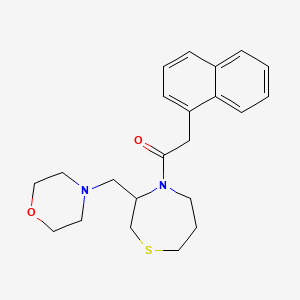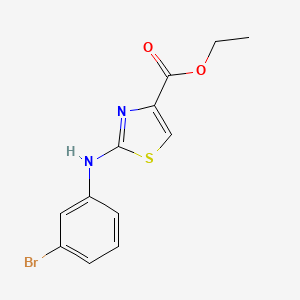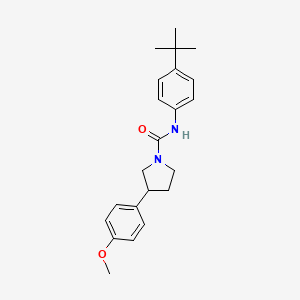carboxamide CAS No. 302807-84-7](/img/structure/B2397910.png)
N-[(1E)-2-(5-bromo-2-hydroxyphenyl)-1-azavinyl](2-methylphenyl)carboxamide
Übersicht
Beschreibung
N-[(1E)-2-(5-bromo-2-hydroxyphenyl)-1-azavinyl](2-methylphenyl)carboxamide, abbreviated as N-(1E)-2-(5-Br-2-OH-Phenyl)-1-Azavinyl-(2-Methyl-Phenyl)-Carboxamide, is a novel synthetic molecule that has been used in a variety of scientific research applications. This molecule has been studied for its potential use in drug discovery, biochemistry, and physiology. The molecule is of interest due to its unique structure, which is composed of a bromine-substituted phenyl group at the 2-position, a 1-azavinyl group at the 1-position, and a 2-methylphenyl group at the carboxamide. This structure gives the molecule a variety of potential applications.
Wissenschaftliche Forschungsanwendungen
- Researchers investigate its impact on tumor growth, metastasis, and drug resistance. The compound’s selectivity and low toxicity make it an attractive candidate for targeted therapies .
- Studies assess their effectiveness against bacterial strains such as Escherichia coli, Bacillus subtilis, and Staphylococcus aureus. Comparisons with reference drugs provide insights into their potential as antimicrobial agents .
Cancer Research
Antibacterial Activity
Non-Linear Optical (NLO) Materials
Biological Effects
Computational Studies
Wirkmechanismus
Target of Action
BHBM is a potent inhibitor of protein kinases . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). This process is crucial in transmitting signals within cells and regulating cellular activities.
Mode of Action
It is known that bhbm interacts with its protein kinase targets, potentially altering their function and leading to changes in cellular processes .
Biochemical Pathways
BHBM has been reported to target the sphingolipid pathway . Sphingolipids are a class of lipids that play critical roles in cellular processes such as signal transmission and cell recognition. By targeting this pathway, BHBM can affect these processes and potentially disrupt the normal functioning of cells.
Pharmacokinetics
The pharmacokinetics of BHBM have been studied in mice. After a single intravenous or intraperitoneal dose, BHBM was found in the blood of both normal and immunosuppressed mice . The compound displayed suitable pharmacokinetic properties and was able to pass through the blood-brain barrier . This suggests that BHBM has good bioavailability and can reach its targets in the body effectively.
Result of Action
BHBM has shown strong antifungal activity against several fungi . This suggests that the molecular and cellular effects of BHBM’s action include disrupting the normal functioning of fungal cells, potentially leading to their death.
Action Environment
The action, efficacy, and stability of BHBM can be influenced by various environmental factors. For example, the presence of other drugs could potentially affect the action of BHBM. Additionally, the physiological state of the organism (e.g., normal or immunosuppressed) can also influence the compound’s efficacy .
Eigenschaften
IUPAC Name |
N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O2/c1-10-4-2-3-5-13(10)15(20)18-17-9-11-8-12(16)6-7-14(11)19/h2-9,19H,1H3,(H,18,20)/b17-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZREZUYGIIHJUAR-RQZCQDPDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NN=CC2=C(C=CC(=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)N/N=C/C2=C(C=CC(=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Thia-6-azaspiro[3.3]heptane hydrochloride](/img/structure/B2397827.png)

![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-(2-ethylpyrrolidin-1-yl)-2-oxoacetamide;hydrochloride](/img/structure/B2397829.png)
![N-(3,5-dimethoxyphenyl)-5-(2-ethyl-5,8-dioxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,3]diazepin-3-yl)-2-methylbenzenesulfonamide](/img/structure/B2397830.png)
![1-[3-[[4-(Cyclohexylamino)quinazolin-2-yl]sulfanylmethyl]-4-methoxyphenyl]ethanone](/img/structure/B2397832.png)

![6-Bromo-3-methylthieno[3,2-b]pyridine](/img/structure/B2397835.png)

![N-[(1-Methylsulfonylpiperidin-4-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B2397838.png)
![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2397841.png)


![1,4-Dioxaspiro[5.5]undecan-9-amine hydrochloride](/img/structure/B2397848.png)
